![molecular formula C9H15ClN2O2 B572162 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride CAS No. 1263475-13-3](/img/structure/B572162.png)

1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

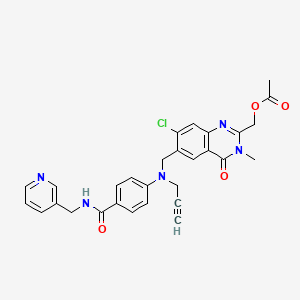

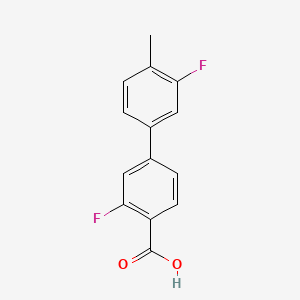

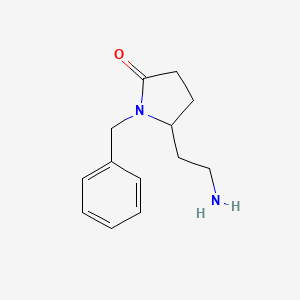

1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 . It has been identified as a potent soluble epoxide hydrolase (sEH) inhibitor and has potential applications in treating chronic kidney diseases .

Synthesis Analysis

The synthesis of 1,4-Diazaspiro[5.5]undecane derivatives has been reported in several studies . These compounds have been synthesized as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .Molecular Structure Analysis

The molecular structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride consists of a spirocyclic system with two nitrogen atoms . The molecular weight is 218.681 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride are not detailed in the search results, related compounds have been studied for their inhibitory activity in biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride include a molecular weight of 227.17 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Obesity and Type 2 Diabetes Treatment

Compounds similar to 1,4-Diazaspiro[5.5]undecane-5,9-dione have shown potential in decreasing new fatty acid synthesis, which could be beneficial in the treatment of obesity and type 2 diabetes mellitus .

Synthesis of Spiro[5.5]undecane Derivatives

Spiro[5.5]undecane derivatives with S and O containing heterocycles have been synthesized, which could imply potential synthetic routes or applications for the hydrochloride salt form as well .

Hyperproliferative Disorders

There is mention of diazaspiro[5.5]undecane compounds being used for the treatment and/or prophylaxis of diseases, particularly hyperproliferative disorders . This could extend to the hydrochloride salt form.

Efficient Synthesis Methods

Research has been conducted on efficient synthesis methods for diazaspiro[5.5]undecane derivatives, which could be relevant for producing 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride in a cost-effective manner .

Terpenyl-substituted Derivatives

There has been a one-pot synthesis of terpenyl-substituted dioxaspiro-[5.5]undecane-1,5,9-triones, suggesting possible chemical transformations or applications for similar compounds .

Mecanismo De Acción

Target of Action

The primary target of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride acts as a potent competitive antagonist at GABAAR . This means it competes with GABA for binding sites on the GABAAR, thereby inhibiting the action of GABA and reducing its inhibitory effects on the central nervous system.

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Diazaspiro[5Given its antagonistic action on gabaar, it likely impacts the gabaergic system, which plays a crucial role in neuronal excitability, muscle tone, and the sleep-wake cycle .

Pharmacokinetics

The pharmacokinetic properties of 1,4-Diazaspiro[5It’s worth noting that the compound has been reported to show low cellular membrane permeability , which could potentially impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride’s action are likely tied to its antagonistic effects on GABAAR. By inhibiting the action of GABA, it may increase neuronal excitability, potentially leading to increased alertness or anxiety, depending on the context and other factors .

Direcciones Futuras

The future directions for research on 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride could include further exploration of its inhibitory activity against various biological targets . Its potential applications in treating chronic kidney diseases and viral infections make it a promising candidate for future medicinal chemistry research .

Propiedades

IUPAC Name |

1,4-diazaspiro[5.5]undecane-5,9-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-7-1-3-9(4-2-7)8(13)10-5-6-11-9;/h11H,1-6H2,(H,10,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPUMHXZNOXRCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)C(=O)NCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736250 |

Source

|

| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263475-13-3 |

Source

|

| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)

![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)